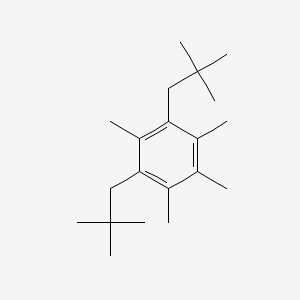
Benzene, 1,3-bis(2,2-dimethylpropyl)-2,4,5,6-tetramethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1,3-bis(2,2-dimethylpropyl)-2,4,5,6-tetramethyl- is an organic compound that belongs to the class of aromatic hydrocarbons. This compound is characterized by a benzene ring substituted with four methyl groups and two 2,2-dimethylpropyl groups. The presence of these bulky substituents significantly influences the chemical and physical properties of the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,3-bis(2,2-dimethylpropyl)-2,4,5,6-tetramethyl- typically involves electrophilic aromatic substitution reactions. The process begins with the preparation of the benzene ring, followed by the introduction of the substituents. The reaction conditions often require the presence of a catalyst, such as aluminum chloride (AlCl₃), and a solvent like dichloromethane (CH₂Cl₂). The reaction is carried out under controlled temperatures to ensure the selective substitution of the hydrogen atoms on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances the efficiency of the production process.
化学反応の分析
Types of Reactions
Benzene, 1,3-bis(2,2-dimethylpropyl)-2,4,5,6-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated products.
Substitution: Electrophilic aromatic substitution is a common reaction, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzene derivatives.
科学的研究の応用
Benzene, 1,3-bis(2,2-dimethylpropyl)-2,4,5,6-tetramethyl- has several applications in scientific research:
Chemistry: It is used as a model compound to study the effects of bulky substituents on aromatic systems.
Biology: The compound can be used to investigate the interactions of aromatic hydrocarbons with biological macromolecules.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.
Industry: It is utilized in the synthesis of advanced materials and as an intermediate in the production of other complex organic compounds.
作用機序
The mechanism by which Benzene, 1,3-bis(2,2-dimethylpropyl)-2,4,5,6-tetramethyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bulky substituents on the benzene ring can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include signal transduction cascades, leading to various biological responses.
類似化合物との比較
Similar Compounds
Benzene, 1,3-dimethyl-:
Benzene, 1,3,5-trimethyl-:
Benzene, 1,2,4,5-tetramethyl-: This compound has four methyl groups on the benzene ring, similar to the compound but without the 2,2-dimethylpropyl groups.
Uniqueness
The uniqueness of Benzene, 1,3-bis(2,2-dimethylpropyl)-2,4,5,6-tetramethyl- lies in the presence of the 2,2-dimethylpropyl groups. These bulky substituents significantly alter the compound’s chemical reactivity, physical properties, and interactions with other molecules compared to its simpler analogs.
特性
CAS番号 |
33781-73-6 |
|---|---|
分子式 |
C20H34 |
分子量 |
274.5 g/mol |
IUPAC名 |
1,3-bis(2,2-dimethylpropyl)-2,4,5,6-tetramethylbenzene |
InChI |
InChI=1S/C20H34/c1-13-14(2)17(11-19(5,6)7)16(4)18(15(13)3)12-20(8,9)10/h11-12H2,1-10H3 |
InChIキー |
NSSMYFQUYITACG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C(=C1C)CC(C)(C)C)C)CC(C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


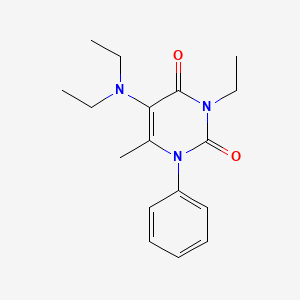
![N-[(4-Nitrophenyl)carbamoyl]acetamide](/img/structure/B14679380.png)

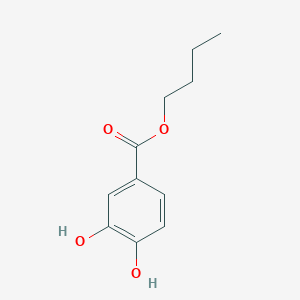
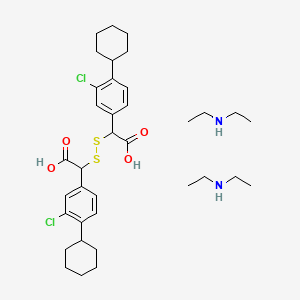
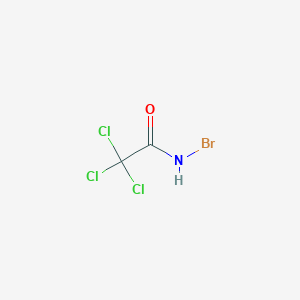



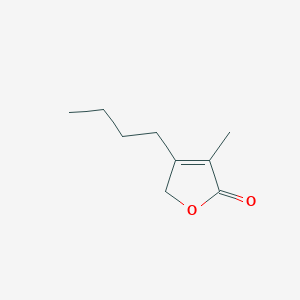
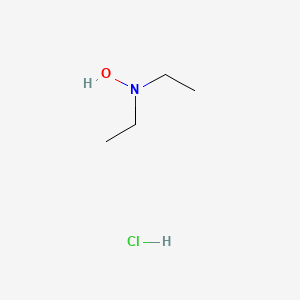

![1-(2-chloroethyl)-3-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-1-nitrosourea](/img/structure/B14679464.png)

